molecular formula C12H13NO4 B2667228 ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate CAS No. 187977-75-9

ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate

Cat. No.: B2667228
CAS No.: 187977-75-9
M. Wt: 235.239
InChI Key: DIIXTIKZEOGSPV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anti-virulence agents. Compounds based on the benzoxazolone scaffold are being extensively investigated as Quorum Sensing (QS) inhibitors against multidrug-resistant pathogens like Pseudomonas aeruginosa . QS is a communication system that bacteria use to coordinate the production of virulence factors and biofilms; inhibiting this process is a promising strategy to combat antibiotic-resistant infections without applying direct growth pressure . Researchers utilize this ester as a key building block in multi-step syntheses. It can be hydrazinolyzed to a hydrazide intermediate, which is then condensed with various aldehydes to form novel molecular libraries . These final compounds are designed to mimic natural signaling molecules and act as antagonists of the LasR receptor, a master regulator of virulence in P. aeruginosa . By interrupting this pathway, derivatives stemming from this core structure can significantly reduce the production of pyocyanin toxin, rhamnolipids, and biofilm formation, thereby attenuating bacterial pathogenicity . Beyond its application in QS inhibition, the benzoxazolone core is a privileged structure in drug discovery, associated with a range of biological activities including anti-inflammatory and anticancer effects . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIXTIKZEOGSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminobenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate exhibits promising anticancer properties. Studies suggest that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. The presence of the oxobenzoxazole moiety is believed to enhance its interaction with cellular targets involved in cancer progression.

Case Study:
A study published in a reputable journal assessed the compound's efficacy against breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound over 48 hours. The findings underscore its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Research Findings:
A series of experiments conducted on common bacterial strains revealed that the compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .

Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory properties in animal models. It was effective in reducing inflammation markers and exhibited analgesic effects similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action:
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

Summary of Applications

ApplicationDescriptionRelevant Studies
AnticancerInduces apoptosis via caspase activation in cancer cellsStudy on breast cancer cells
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteriaMIC studies against bacterial strains
Anti-inflammatoryReduces inflammation markers; analgesic effectsAnimal model studies on inflammation

Mechanism of Action

The mechanism of action of ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Ring

Ethyl 2-(6-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
  • Key Difference : A nitro group replaces the methyl group at position 4.
  • Synthesis: Prepared via refluxing ethyl 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate with hydrazine hydrate in ethanol .
  • Reactivity : The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions .
Ethyl 2-(5-Benzyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
  • Key Difference : A benzyl group replaces the methyl group.
  • Synthesis : Derived from benzyl isothiocyanate and ethyl chloroacetate under reflux conditions .
N-Methyl-2-(5-(Naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide
  • Key Difference : A naphthalene group is introduced via Suzuki coupling.
  • Application : Used as a TSPO (translocator protein) ligand for neuroinflammation imaging .
  • Advantage : Enhanced bioavailability and metabolic stability compared to simpler esters .

Ester Group Modifications

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic Acid Derivatives
  • Key Difference: Propanoic acid replaces the ethyl acetate group.
  • Synthesis : Generated via hydrolysis of ethyl esters under alkaline conditions .
  • Activity : Demonstrated plant growth-promoting properties and served as a core for antibacterial hydrazones .
tert-Butyl 3-(6-Chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate
  • Key Difference : A tert-butyl ester and thioxo (S=O → S=S) group are present.
  • Synthesis : Produced via Michael addition, yielding a white solid with a melting point of 88–90°C .
  • Stability : The bulky tert-butyl group improves steric protection, reducing hydrolysis rates .

Functional Group Replacements

Thioxo Analog: Ethyl 3-(5-Methyl-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate
  • Key Difference : The oxo group is replaced with thioxo (S instead of O).
  • Synthesis : Achieved via one-pot Michael addition, resulting in a colorless oil .
  • Electronic Effects : The thioxo group increases electron density, altering binding affinities in receptor studies .
Hydrazide Derivatives: 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N′-benzylidenepropanehydrazides
  • Key Difference : Ethyl ester is converted to a hydrazide.
  • Activity : Compounds like 17–20 (Table 1) showed antibacterial activity against B. subtilis and S. aureus, with inhibition zones up to 16.07 mm .

Tabulated Comparison of Key Compounds

Compound Name Substituent(s) Functional Group Key Properties/Applications Reference ID
Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3-yl)acetate 5-CH₃ Ethyl ester Precursor for hydrazides; MW = 235.24
Ethyl 2-(6-nitro-2-oxobenzo[d]oxazol-3-yl)acetate 6-NO₂ Ethyl ester Intermediate for antibacterial agents
tert-Butyl 3-(6-chloro-2-thioxobenzo[d]oxazol-3-yl)propanoate 6-Cl, 2-S tert-Butyl ester Enhanced stability; mp = 88–90°C
3-(2-Oxobenzo[d]oxazol-3-yl)-N′-(2-chloro-5-nitrobenzylidene)propanehydrazide 2-Cl, 5-NO₂ Hydrazide Antibacterial activity (IZD = 16.07 mm)

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